molecular formula C17H14F2N2OS B2533969 2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 868677-86-5

2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2533969
CAS No.: 868677-86-5
M. Wt: 332.37
InChI Key: SJRUREPELBKSKX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and an isopropyl group attached to the benzo[d]thiazole moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

2,6-Difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for “2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” could involve further biological testing in in vivo models, given the potential of similar compounds to regulate cell cycle and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation of the benzo[d]thiazole ring using isopropyl halides in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the 2,6-difluorobenzoyl chloride with the substituted benzo[d]thiazole in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[d]thiazole moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzo[d]thiazole moiety.

    Reduction: Reduced derivatives of the benzo[d]thiazole moiety.

    Hydrolysis: Corresponding carboxylic acid and amine.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide
  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Uniqueness

2,6-Difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both fluorine atoms and the isopropyl group, which can significantly influence its biological activity and chemical properties. The combination of these substituents can enhance its potency and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2,6-difluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c1-9(2)10-6-7-13-14(8-10)23-17(20-13)21-16(22)15-11(18)4-3-5-12(15)19/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRUREPELBKSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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